molecular formula C13H17NO2 B4694511 (1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one

(1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one

Cat. No.: B4694511
M. Wt: 219.28 g/mol
InChI Key: UICJUHYDBFXQQS-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one is an organic compound characterized by the presence of a hydroxyphenyl group and a dimethylpentene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one typically involves the reaction of 2-hydroxyaniline with 4,4-dimethylpent-1-en-3-one under specific conditions. The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents in the presence of catalysts.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted hydroxyphenyl compounds.

Scientific Research Applications

Chemistry

In chemistry, (1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one is used as a building block for the synthesis of more complex molecules

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

Industrially, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various applications in manufacturing processes.

Mechanism of Action

The mechanism of action of (1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the dimethylpentene structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Methoxyphenyl)amino]-4,4-dimethylpent-1-en-3-one
  • 4-[(4-Chlorophenyl)amino]-4,4-dimethylpent-1-en-3-one
  • 4-[(4-Nitrophenyl)amino]-4,4-dimethylpent-1-en-3-one

Uniqueness

(1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the phenyl ring, leading to variations in their reactivity and applications.

Properties

IUPAC Name

(E)-1-(2-hydroxyanilino)-4,4-dimethylpent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-13(2,3)12(16)8-9-14-10-6-4-5-7-11(10)15/h4-9,14-15H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UICJUHYDBFXQQS-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CNC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/NC1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1E)-1-[(2-hydroxyphenyl)amino]-4,4-dimethylpent-1-en-3-one

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